2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Permeability prediction

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (CAS 932841-45-7) is a synthetic heterocyclic small molecule belonging to the quinoline-4-carboxylic acid class, characterized by a 3-butoxyphenyl substituent at the 2-position and a chlorine atom at the 6-position of the quinoline core. The compound has a molecular formula of C20H18ClNO3, a molecular weight of 355.81 g/mol, a predicted LogP of 6.00, and a predicted pKa of 0.75 ± 0.30 (carboxylic acid moiety), indicating high lipophilicity and substantial ionization at physiological pH.

Molecular Formula C20H18ClNO3
Molecular Weight 355.8 g/mol
CAS No. 932841-45-7
Cat. No. B1344380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
CAS932841-45-7
Molecular FormulaC20H18ClNO3
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
InChIInChI=1S/C20H18ClNO3/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(23)24)16-11-14(21)7-8-18(16)22-19/h4-8,10-12H,2-3,9H2,1H3,(H,23,24)
InChIKeyPVHARPPMEZZSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (CAS 932841-45-7): Structural and Physicochemical Profile for Research Procurement


2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (CAS 932841-45-7) is a synthetic heterocyclic small molecule belonging to the quinoline-4-carboxylic acid class, characterized by a 3-butoxyphenyl substituent at the 2-position and a chlorine atom at the 6-position of the quinoline core . The compound has a molecular formula of C20H18ClNO3, a molecular weight of 355.81 g/mol, a predicted LogP of 6.00, and a predicted pKa of 0.75 ± 0.30 (carboxylic acid moiety), indicating high lipophilicity and substantial ionization at physiological pH . Structurally related quinoline-4-carboxylic acid derivatives have been explored as allosteric inhibitors of the Aurora A kinase–TPX2 protein-protein interaction and as anti-HBV agents, establishing this scaffold as a pharmacologically relevant chemotype for fragment-based and structure-guided optimization campaigns [1][2].

Why 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid Cannot Be Swapped with In-Class Analogs Without Data Verification


Quinoline-4-carboxylic acid derivatives are not functionally interchangeable despite sharing a common core. Even modest regioisomeric shifts in the butoxyphenyl substituent (3-butoxy vs. 4-butoxy) or the presence versus absence of the 6-chloro group produce compounds with distinct electronic profiles, lipophilicities, and potential target engagement patterns . In the Aurora A kinase series, the introduction of a 3-chloro-5-fluorophenyl substituent at the quinoline 2-position altered the binding mode and ATP-competitive behavior relative to the unsubstituted 3-fluorophenyl analog, demonstrating that subtle peripheral modifications can shift a compound's mechanism from allosteric to orthosteric [1]. For the target compound, the combination of the 3-butoxyphenyl group (contributing lipophilicity and a potential hydrogen-bond acceptor) and the 6-chloro substituent (modulating ring electronics and offering halogen-bonding capability) represents a specific structural intersection not replicated by any single commercially available comparator; procurement of a closely related analog without confirmatory assay data therefore risks selecting a compound with unpredictably altered activity and selectivity .

Quantitative Differentiation Evidence for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (932841-45-7) Versus Closest Analogs


LogP and Lipophilicity Differentiation: 3-Butoxyphenyl vs. 4-Butoxyphenyl Regioisomer

The target compound and its 4-butoxyphenyl regioisomer (CAS 932841-41-3) share the same molecular formula (C20H18ClNO3) and mass (355.81 g/mol) but differ in the substitution geometry of the butoxyphenyl ring. The meta-butoxy orientation (3-position) places the alkoxy oxygen in a different electronic environment relative to the quinoline core compared to the para-butoxy orientation (4-position). The predicted LogP for the target compound is 6.00 . The 3-butoxy positional isomer is expected to exhibit altered molecular shape and dipole moment relative to the 4-butoxy variant, which may affect passive membrane permeability and protein binding site complementarity .

Lipophilicity Drug-likeness Permeability prediction

6-Chloro Substituent Electronic Effect: Comparison with 6-Des-Chloro and 6-Methyl Analogs

The 6-chloro substituent on the quinoline core significantly acidifies the 4-carboxylic acid group relative to non-halogenated analogs. The predicted pKa of the target compound is 0.75 ± 0.30, which is substantially lower than that of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid (CAS 350997-43-2), which lacks the 6-chloro group . For the 6-des-chloro analog, the carboxylic acid pKa is expected to be in the range of approximately 2.5–3.5 based on quinoline-4-carboxylic acid baseline values . The electron-withdrawing chlorine atom at the 6-position also polarizes the quinoline ring, potentially enhancing halogen-bond donor capacity at the 6-position, a feature absent in the 6-methyl analog (sc-305065) and the 6,8-dimethyl analog (sc-305066) .

Halogen bonding Electronic effects pKa modulation

Aurora A Kinase Scaffold Potential: Class-Level SAR Comparison with 2-(3-Fluorophenyl) and 2-(3-Chloro-5-fluorophenyl) Quinoline-4-carboxylic Acids

Quinoline-4-carboxylic acid derivatives have been crystallographically validated as ligands of the Aurora A kinase TPX2-binding pocket. The 2-(3-fluorophenyl)quinoline-4-carboxylic acid (PDB: 5OBJ) and 2-(3-chloro-5-fluorophenyl)quinoline-4-carboxylic acid (PDB: 5OBR) bind at the allosteric site with distinct modalities: the 3-fluorophenyl analog binds in the presence of ATP, whereas the 3-chloro-5-fluorophenyl analog co-crystallizes with the ATP-competitive inhibitor JNJ-7706621, indicating a shift in binding mechanism upon peripheral substitution [1]. The target compound incorporates a 6-chloro substituent and a 3-butoxyphenyl group at the 2-position, combining features that may confer both enhanced lipophilic contacts (via the butoxy chain) and altered ring electronics (via the 6-chloro) relative to the published congeners. No Aurora A IC50 or Kd data has been reported specifically for the target compound [2].

Aurora kinase Allosteric inhibitor Protein-protein interaction

Anti-HBV Activity Potential: 6-Chloroquinoline Scaffold Benchmarking from 4-Aryl-6-chloroquinoline Series

A series of 4-aryl-6-chloroquinoline derivatives was evaluated for anti-HBV activity in HepG2.2.15 cells. Nine compounds inhibited HBV DNA replication with IC50 values of 4.4–9.8 μM, comparable to the positive control tenofovir. Three compounds achieved selectivity indices exceeding 143 [1]. The target compound shares the 6-chloroquinoline core but differs in having a 2-(3-butoxyphenyl)-4-carboxylic acid arrangement rather than a 4-aryl substitution pattern. This structural divergence places the target compound in a distinct sub-series for which anti-HBV activity has not been directly evaluated. The 6-chloro substituent is a conserved feature associated with anti-HBV activity in the published series, suggesting potential relevance warranting investigation .

Anti-HBV Hepatitis B Non-nucleoside inhibitor

Recommended Application Scenarios for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid (932841-45-7) Based on Available Evidence


Fragment-Based and Structure-Guided Lead Optimization for Aurora A Kinase Allosteric Modulators

Given the crystallographically validated binding of quinoline-4-carboxylic acid congeners to the Aurora A kinase TPX2-binding pocket [1], the target compound can serve as a starting scaffold for fragment growth or computational FEP-guided optimization campaigns. Its 3-butoxyphenyl group offers a vector for extending into lipophilic sub-pockets, while the 6-chloro substituent provides a halogen-bond donor site and electronic modulation of the quinoline ring . Procurement of this specific compound (rather than the 6-des-chloro or 4-butoxy analogs) ensures that the electronic and steric features relevant to Aurora A binding are preserved in the screening collection.

Structure-Activity Relationship (SAR) Studies Exploring 6-Position Substituent Effects on Quinoline-4-carboxylic Acid Pharmacology

The target compound fills a specific niche in a systematic SAR matrix: 6-chloro minus 3-butoxyphenyl. When compared head-to-head with the 6-methyl analog (sc-305065) and the 6,8-dimethyl analog (sc-305066) available from the same supplier family , researchers can deconvolute the contribution of the 6-chloro substituent to target binding, cellular permeability, and metabolic stability. The predicted pKa shift of approximately 1.8–2.8 units (more acidic) versus 6-des-chloro analogs makes this compound particularly useful for studying ionization-state-dependent pharmacology.

Anti-Infective Screening Libraries Targeting Viral or Parasitic Diseases with Halogenated Quinoline Chemotypes

The 6-chloroquinoline substructure is a privileged motif in anti-infective drug discovery, with demonstrated activity in anti-HBV (IC50 4.4–9.8 μM for related 6-chloroquinolines) [2] and antimalarial contexts. The target compound's 2-(3-butoxyphenyl)-4-carboxylic acid arrangement differentiates it from the more common 4-aryl substitution pattern, offering a complementary chemotype for hit-finding campaigns where scaffold diversity is desired. Its high predicted LogP (6.00) may be advantageous for targeting intracellular pathogens residing in lipophilic environments .

Chemical Biology Probe Development Requiring a Carboxylic Acid Handle for Bioconjugation

The 4-carboxylic acid group, with its low predicted pKa (0.75), provides a reactive handle for amide coupling or esterification to generate biotinylated probes, fluorescent conjugates, or affinity matrices. This functional group is positioned distal to the 2-aryl substituent, minimizing steric interference with target binding during conjugation . The 6-chloro substituent further provides an NMR-active nucleus (³⁵Cl) and a mass spectrometry isotope signature useful for tracking the compound in biochemical assays.

Quote Request

Request a Quote for 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.